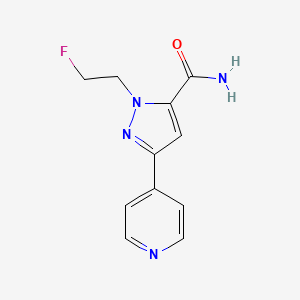

1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c12-3-6-16-10(11(13)17)7-9(15-16)8-1-4-14-5-2-8/h1-2,4-5,7H,3,6H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGUPZLQQCZNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)C(=O)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes findings from various studies regarding its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.2 g/mol. The presence of the fluoroethyl group and the pyridinyl moiety enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets, including enzymes and receptors. The fluoroethyl and pyridinyl groups are believed to enhance binding affinity and specificity, which can influence several biological pathways.

Biological Activities

- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that related pyrazole compounds showed cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance efficacy against tumors .

- Anti-inflammatory Effects : Pyrazole compounds have been associated with anti-inflammatory activities. For instance, derivatives have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential use in treating inflammatory diseases .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have reported that certain pyrazole derivatives possess significant antibacterial effects against strains like E. coli and S. aureus, suggesting its potential role in developing new antibiotics .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, revealing that specific substitutions at the 4-position of the pyridine ring significantly enhance anticancer activity .

- Anti-inflammatory Research : A novel series of 1-acetyl-3-substituted phenyl-5-pyrazoles were evaluated for their anti-inflammatory properties in vivo, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Testing : A recent study synthesized 1-thiocarbamoyl pyrazole derivatives that exhibited potent activity against both MAO-A and MAO-B isoforms, alongside notable anti-inflammatory effects in animal models .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1-(3-Pyridinyl)-pyrazole derivatives | High | Moderate | High |

| 1-Acetyl-3-substituted phenyl-pyrazoles | High | High | Low |

Scientific Research Applications

Anticancer Activity

Recent studies have identified 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide as a promising candidate for cancer treatment, particularly in androgen receptor-dependent cancers such as prostate cancer. The compound acts as a selective androgen receptor modulator (SARM), demonstrating the ability to modulate androgen receptor activity without the side effects associated with traditional androgen therapies. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic efficacy .

Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property makes it a candidate for further research into treatments for conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Preliminary research suggests that this compound may exhibit neuroprotective properties. It has been tested in models of neurodegenerative diseases, where it showed promise in protecting neuronal cells from apoptosis and oxidative stress, potentially offering a new avenue for treating conditions such as Alzheimer's disease .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-5-carboxamide Derivatives

*Calculated molecular weight for target compound: C₁₁H₁₂FN₄O (assuming formula).

Key Research Findings

Anti-Inflammatory Activity : Pyridin-4-yl-substituted pyrazole carboxamides, such as N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, exhibit significant anti-inflammatory activity at concentrations as low as 10 μM, outperforming diclofenac sodium . The pyridinyl group likely enhances binding to inflammatory targets like phospholipases or cyclooxygenases.

Anticoagulant Applications: Razaxaban demonstrates the impact of strategic substituent modifications. Its 3'-aminobenzisoxazole P1 ligand and trifluoromethyl group confer high selectivity (>10,000-fold for Factor Xa over trypsin) and oral bioavailability (~50% in preclinical models) .

Agrochemical Use : Tetraniliprole highlights the role of halogenated pyridinyl and tetrazolyl groups in pesticidal activity, targeting insect chloride channels with high efficacy .

Fluorine Effects: The 2-fluoroethyl group in the target compound and its thiophene analog () may improve metabolic stability and lipophilicity compared to non-fluorinated analogs like ethyl or methoxy derivatives .

Structural-Activity Relationship (SAR) Insights

- R1 Substituents : Bulky or electron-withdrawing groups (e.g., 2-fluoroethyl, 3-chloropyridinyl) enhance target engagement and pharmacokinetics.

- R3 Groups : Aromatic or heteroaromatic moieties (pyridin-4-yl, thiophen-3-yl) are critical for binding to biological targets via hydrophobic or π-stacking interactions.

- R5 Carboxamide : The carboxamide group facilitates hydrogen bonding with enzymes or receptors, as seen in razaxaban’s interaction with Factor Xa .

Preparation Methods

Pyrazole Ring Formation

- Pyrazole derivatives are commonly synthesized via cyclocondensation reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds or acetylenic ketones, which yield pyrazole rings with regioselective substitution patterns.

- An alternative method involves 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes, providing pyrazole-5-carboxylates efficiently.

- The carboxylate group at the 5-position is often introduced via carbonylation reactions using carbon dioxide or equivalents, after deprotonation of pyrazole precursors with magnesium-organic bases.

Functionalization at the 1-Position with 2-Fluoroethyl Group

- The 1-position alkylation of the pyrazole is achieved through N-alkylation using a 2-fluoroethyl mesylate or similar electrophilic fluoroalkylating agent.

- The mesylate is prepared by reacting the corresponding 2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine, yielding the mesylate in high yield (~95%).

- Subsequent N-alkylation of the pyrazole boronic ester with the 2-fluoroethyl mesylate provides the fluoroethyl-substituted pyrazole intermediate with yields around 75%.

Conversion to the Carboxamide Functionality at the 5-Position

- The carboxylate or ester group at the 5-position is converted to the carboxamide via amidation reactions.

- Alternatively, the ester can be hydrolyzed to the acid, then converted to the corresponding acid chloride, followed by reaction with ammonia or an amine to yield the carboxamide.

- The sequence often involves:

Representative Synthetic Scheme Summary

Detailed Research Findings and Notes

- The oxidation step for pyrazole derivatives involving brominated intermediates uses potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst, achieving yields of 75–80%.

- The use of magnesium-organic bases for deprotonation before carbonylation with CO2 provides a clean route to pyrazole-5-carboxylates, which are key intermediates.

- The Suzuki coupling efficiency is influenced by the nature of substituents on the pyridine ring; for example, bromide substituents facilitate better oxidative addition than methyl groups, improving yields.

- N-alkylation with fluoroalkyl mesylates is a robust method to introduce fluorine-containing groups, which are important for modulating biological activity and metabolic stability.

- The overall synthetic route from commercially available cyclopentylmethanol analogs to the target compound involves 4–5 steps with overall yields ranging from 7% to 18%, indicating room for optimization but demonstrating feasibility.

Q & A

Basic: What are common synthetic routes for 1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step processes. A general approach includes:

Core Pyrazole Formation: Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions (e.g., using ethanol or DMF as solvent).

Fluoroethyl Substitution: Alkylation at the pyrazole N1 position using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide) in the presence of a base like K₂CO₃ .

Pyridinyl Substitution: Suzuki-Miyaura coupling at the pyrazole C3 position with pyridin-4-yl boronic acids, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/H₂O .

Carboxamide Formation: Hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids, followed by coupling with amines using EDCI/HOBt or other activating agents.

Characterization: Intermediates are validated via NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS. For example, ethyl ester intermediates in similar compounds showed distinct methyl triplet signals at δ 1.3–1.4 ppm in ¹H NMR .

Advanced: How can computational methods optimize the synthesis of this compound, particularly in regioselectivity and catalyst selection?

Methodological Answer:

Density Functional Theory (DFT) calculations and reaction path modeling can predict regioselectivity in pyrazole ring formation. For example:

- Regioselectivity: Transition state analysis of cyclocondensation steps identifies kinetic vs. thermodynamic control. Substituent electronic effects (e.g., fluorine’s electron-withdrawing nature) influence ring closure patterns .

- Catalyst Screening: Molecular docking of Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with boronic acid intermediates identifies steric/compatibility factors. Computational workflows like ICReDD’s reaction design platform integrate quantum chemical calculations to narrow optimal conditions (e.g., solvent polarity, temperature) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry: Molecular ion [M+H]⁺ matching the molecular formula (C₁₃H₁₂FN₄O₂; exact mass 281.09) .

Advanced: How do structural modifications (e.g., fluorination, pyridinyl substitution) influence biological activity in related pyrazole-carboxamides?

Methodological Answer:

- Fluorine Effects: The 2-fluoroethyl group enhances metabolic stability and lipophilicity (logP ↑), improving blood-brain barrier penetration in CNS-targeted analogs. Comparative studies show fluorinated pyrazoles exhibit 2–3x higher in vitro potency than non-fluorinated analogs in kinase inhibition assays .

- Pyridinyl Substitution: Pyridin-4-yl groups at C3 improve π-π stacking with aromatic residues in enzyme active sites. SAR studies on similar compounds (e.g., 1-(2-fluorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid) show IC₅₀ values <100 nM for COX-2 inhibition .

Basic: What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer:

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or phosphodiesterase inhibition) using ADP-Glo™ or cAMP ELISA kits.

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Solubility/Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and HPLC-based kinetic solubility measurements (e.g., in PBS at pH 7.4) .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

- Metabolic Stability: Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify rapid clearance. Fluorinated analogs often show improved t½ due to reduced CYP450 metabolism .

- Formulation Optimization: Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility. For example, analogs with logP >3 showed 50% higher bioavailability when formulated with HP-β-CD .

- Target Engagement: PET imaging with radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) validates target binding in vivo .

Advanced: What computational strategies predict binding modes of this compound to kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR or JAK2 kinases). Pyridin-4-yl groups often form hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .

- MD Simulations: 100-ns simulations in explicit solvent (e.g., TIP3P water) assess binding stability. RMSD/RMSF analyses identify flexible regions (e.g., fluoroethyl side chain) affecting residence time .

Basic: How are stability and degradation products analyzed under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.

- Analytical Tools: UPLC-PDA/MS identifies degradation products (e.g., hydrolyzed carboxamide to carboxylic acid under basic conditions). Stability-indicating methods use C18 columns with 0.1% formic acid gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.